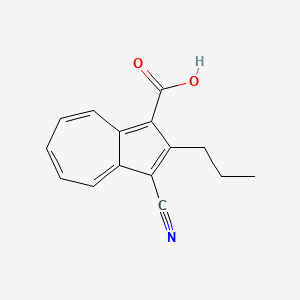
3-Cyano-2-propylazulene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-2-propylazulene-1-carboxylic acid is an organic compound with a unique azulene structure Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which is unusual for hydrocarbons This compound is characterized by the presence of a cyano group (-CN) at the 3-position, a propyl group (-C3H7) at the 2-position, and a carboxylic acid group (-COOH) at the 1-position of the azulene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-propylazulene-1-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of azulene derivatives, followed by functional group modifications. For instance, the introduction of the cyano group can be achieved through nucleophilic substitution reactions, while the propyl group can be added via alkylation reactions. The carboxylic acid group is often introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, controlled temperature, and pressure conditions, as well as the use of specific solvents and reagents, are employed to scale up the production process. The choice of catalysts and reaction conditions is crucial to achieve efficient and cost-effective synthesis.
化学反应分析
Types of Reactions
3-Cyano-2-propylazulene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The cyano group can be reduced to an amine group (-NH2) under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products Formed
The major products formed from these reactions include various azulene derivatives with modified functional groups, such as azulene amines, esters, and halogenated azulenes
科学研究应用
3-Cyano-2-propylazulene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: The unique azulene structure makes it valuable in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Cyano-2-propylazulene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition or receptor activation.
相似化合物的比较
Similar Compounds
Azulene-1-carboxylic acid: Lacks the cyano and propyl groups, resulting in different chemical properties and reactivity.
2-Propylazulene: Lacks the cyano and carboxylic acid groups, making it less versatile in chemical reactions.
3-Cyanoazulene:
Uniqueness
3-Cyano-2-propylazulene-1-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the cyano, propyl, and carboxylic acid groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial fields.
属性
CAS 编号 |
819884-03-2 |
|---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC 名称 |
3-cyano-2-propylazulene-1-carboxylic acid |
InChI |
InChI=1S/C15H13NO2/c1-2-6-11-13(9-16)10-7-4-3-5-8-12(10)14(11)15(17)18/h3-5,7-8H,2,6H2,1H3,(H,17,18) |
InChI 键 |
OTPDHTBTSCXRCL-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C2=CC=CC=CC2=C1C(=O)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(Dimethylamino)ethyl]aniline](/img/structure/B12519680.png)
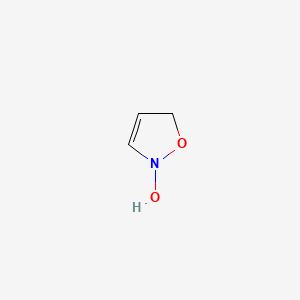
![3-[4-(2-Methylpropyl)phenyl]prop-2-enoic acid](/img/structure/B12519702.png)


![6-(4-Chlorophenyl)-3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12519728.png)
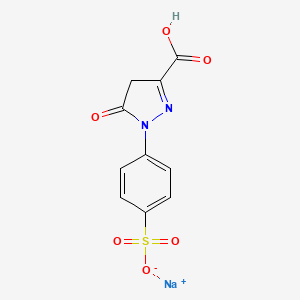
![Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12519748.png)
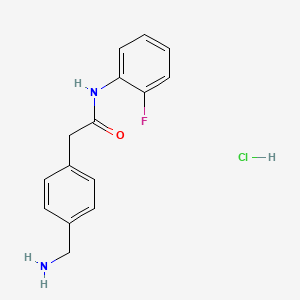
![Urea, N,N'-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-](/img/structure/B12519767.png)
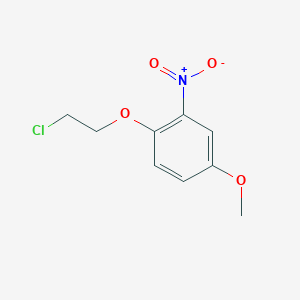
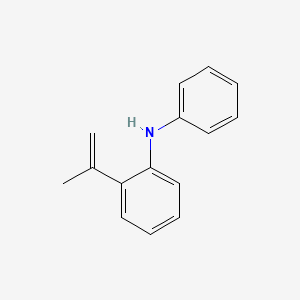
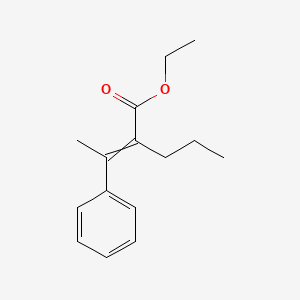
![2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12519784.png)
